molecular formula C5H12N2O2 B12343610 N'-hydroxy-2-(propan-2-yloxy)ethanimidamide

N'-hydroxy-2-(propan-2-yloxy)ethanimidamide

Cat. No.: B12343610
M. Wt: 132.16 g/mol
InChI Key: FDYAGJRGEHGFLJ-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(propan-2-yloxy)ethanimidamide is an amidoxime derivative characterized by a propan-2-yloxy (isopropoxy) substituent on the ethanimidamide backbone. Amidoximes are versatile intermediates in organic synthesis, particularly in the preparation of heterocycles like 1,2,5-oxadiazoles (furoxans) and metal-chelating agents . While direct synthesis data for this compound are absent in the provided evidence, analogous amidoximes are typically synthesized via nucleophilic substitution between α-halo ketones or esters and hydroxylamine under basic conditions .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N'-hydroxy-2-propan-2-yloxyethanimidamide

InChI

InChI=1S/C5H12N2O2/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)

InChI Key

FDYAGJRGEHGFLJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)OC/C(=N/O)/N

Canonical SMILES

CC(C)OCC(=NO)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(propan-2-yloxy)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .

Major Products Formed

Scientific Research Applications

N’-hydroxy-2-(propan-2-yloxy)ethanimidamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(propan-2-yloxy)ethanimidamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Physical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

Compound Name Substituent m.p. (°C) Solubility Reference
N′-Hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-Methoxyphenyl 111–112 Soluble in DMSO
N′-Hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl 68–74 Poor in water
(1Z)-N′-Hydroxy-2-(methylthio)ethanimidamide Methylthio 90–95 Soluble in ethanol
N-Hydroxy-2-morpholin-4-yl-acetamidine Morpholine N/A High aqueous solubility

The isopropoxy group’s moderate polarity suggests solubility in organic solvents (e.g., ethanol, DCM) but poor water solubility. Its branched structure may lower melting points compared to planar aromatic analogs (e.g., phenyl derivatives).

Structural and Electronic Comparisons

Feature N'-hydroxy-2-(propan-2-yloxy)ethanimidamide N′-Hydroxy-2-(3-pyridinyl)ethanimidamide N′-Hydroxy-2-(2-thienyl)ethanimidamide
Substituent Ether (isopropoxy) Heteroaromatic (pyridinyl) Heteroaromatic (thienyl)
Polarity Moderate High (due to N-heteroatom) Moderate (sulfur atom)
Electronic Effects Electron-donating Electron-withdrawing (pyridine ring) Mildly electron-donating
Bioactivity Potential CNS penetration Metal chelation, enzyme inhibition Antimicrobial applications

Biological Activity

N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide has the following chemical properties:

PropertyValue
Molecular FormulaC₅H₁₂N₂O₂
Molecular Weight116.16 g/mol
IUPAC NameN'-hydroxy-2-(propan-2-yloxy)ethanimidamide
SolubilitySoluble in organic solvents

Synthesis

The synthesis of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide typically involves the reaction of hydroxylamine with an appropriate alkoxy compound. The general synthetic pathway may include:

  • Preparation of Hydroxylamine : Hydroxylamine can be synthesized from ammonia and hydrogen peroxide.
  • Alkoxylation : The hydroxylamine is then reacted with propan-2-ol to introduce the propan-2-yloxy group.
  • Formation of the Final Product : The ethanimidamide moiety is formed through condensation reactions.

The biological activity of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites, thus blocking their activity.
  • Receptor Interaction : It can modulate receptor activity, particularly those involved in inflammatory responses.

Antimicrobial Activity

Preliminary studies suggest that N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide exhibits antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains, indicating potential for this compound as an antimicrobial agent.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways. This suggests that N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide could exhibit similar anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions such as diabetes or obesity.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide against various bacterial strains. Results indicated a significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments assessed the anti-inflammatory effects of N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide on macrophage cells. The compound was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production
Enzyme inhibitionPossible inhibition of metabolic enzymes

Research Findings and Future Directions

Recent research emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds related to N'-Hydroxy-2-(propan-2-yloxy)ethanimidamide. Variations in substituents can significantly alter biological effects, indicating that further modifications may enhance therapeutic efficacy.

Future studies should focus on:

  • Pharmacokinetics and Pharmacodynamics : Detailed studies are needed to understand how this compound behaves in biological systems.
  • Combination Therapies : Investigating synergistic effects when used with other pharmacological agents could provide insights into enhancing efficacy, particularly in antimicrobial applications.

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